1-Benzyl-5-ethenyl-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-5-ethenylindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N/c1-2-14-8-9-17-16(12-14)10-11-18(17)13-15-6-4-3-5-7-15/h2-12H,1,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPFCAOVZOHEFLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC2=C(C=C1)N(C=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60795985 | |
| Record name | 1-Benzyl-5-ethenyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60795985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63228-23-9 | |
| Record name | 1-Benzyl-5-ethenyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60795985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformational Chemistry of 1 Benzyl 5 Ethenyl 1h Indole
Reactivity of the Indole (B1671886) Nucleus
The indole ring system is an electron-rich aromatic heterocycle, which dictates its propensity to undergo electrophilic substitution reactions, primarily at the C-3 position. Nucleophilic reactions on the indole core are less common and typically require activation of the ring system.
The indole nucleus is highly reactive towards electrophiles. The presence of the lone pair of electrons on the nitrogen atom significantly increases the electron density of the pyrrole (B145914) ring, making it more susceptible to electrophilic attack than the benzene (B151609) ring. The preferred site of electrophilic substitution on the indole ring is the C-3 position, due to the formation of a more stable cationic intermediate that does not disrupt the aromaticity of the benzenoid ring.
For 1-Benzyl-5-ethenyl-1H-indole, common electrophilic aromatic substitution reactions would be expected to proceed at the C-3 position. The N-benzyl group offers steric hindrance but generally does not alter the inherent regioselectivity of the indole core. The C-5 ethenyl group, being a weakly activating group, does not significantly influence the regioselectivity of electrophilic attack on the pyrrole portion of the indole nucleus.
Table 1: Representative Electrophilic Aromatic Substitution Reactions on the Indole Core
| Reaction Type | Reagents | Expected Major Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 1-Benzyl-5-ethenyl-3-nitro-1H-indole |
| Bromination | Br₂/FeBr₃ | 1-Benzyl-3-bromo-5-ethenyl-1H-indole |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 1-Benzyl-3-acyl-5-ethenyl-1H-indole |
Note: This table represents expected outcomes based on the general reactivity of the indole nucleus. Specific experimental data for this compound may vary.
The electron-rich nature of the indole ring makes it generally unreactive towards nucleophiles. Nucleophilic attack on the indole core is rare and typically requires the presence of strong electron-withdrawing groups on the ring to decrease its electron density. In the case of this compound, which lacks such activating groups, direct nucleophilic addition or substitution on the indole nucleus is not a favored reaction pathway under standard conditions.
However, the ethenyl group at the C-5 position can undergo nucleophilic attack, particularly in a Michael-type addition if conjugated with an electron-withdrawing group, though this is a reaction of the substituent rather than the indole core itself.
Reactions Involving the N-Benzyl Moiety
The N-benzyl group is primarily involved in reactions that lead to its removal, a process known as debenzylation. This is a common strategy in organic synthesis to deprotect the indole nitrogen.
Hydrogenolysis is a widely used method for N-debenzylation. This typically involves the use of a palladium catalyst, often on a carbon support (Pd/C), in the presence of hydrogen gas. However, a significant consideration for this compound is the potential for concurrent reduction of the C-5 ethenyl group under these conditions. Selective debenzylation without affecting the vinyl group can be challenging and may require careful selection of catalyst and reaction conditions.
Alternative methods for N-debenzylation that may offer better selectivity include the use of strong acids like aluminum chloride or oxidative methods. For instance, treatment with potassium tert-butoxide in the presence of oxygen has been shown to debenzylate N-benzyl indoles. wikipedia.org
Table 2: Common N-Debenzylation Methods and Potential Outcomes
| Method | Reagents | Primary Product | Potential Side Product |
|---|---|---|---|
| Hydrogenolysis | H₂, Pd/C | 5-Ethenyl-1H-indole | 5-Ethyl-1H-indole |
| Acid-mediated | AlCl₃ in benzene | 5-Ethenyl-1H-indole | Friedel-Crafts alkylation byproducts |
Note: The feasibility and selectivity of these reactions for this compound would require experimental verification.
Transformations of the C-5 Ethenyl Group
The C-5 ethenyl group is a versatile functional handle that can undergo a variety of transformations, including reduction, oxidation, and addition reactions, without affecting the core indole structure under appropriate conditions.
The ethenyl group can be selectively reduced to an ethyl group through catalytic hydrogenation. This transformation is typically achieved using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere at mild pressures and temperatures. mdpi.com The choice of catalyst and reaction conditions is crucial to ensure the reduction is selective to the vinyl group without causing debenzylation of the N-benzyl group. Studies on the hydrogenation of various vinyl derivatives have shown that Pd/C catalysts can provide high conversion and selectivity for the reduction of the C=C double bond. mdpi.comdntb.gov.ua
Table 3: Representative Conditions for Hydrogenation of a Vinyl Group
| Catalyst | Hydrogen Pressure | Temperature | Solvent | Expected Product |
|---|
Note: This table provides general conditions for the hydrogenation of vinyl groups; specific optimization for this compound may be necessary.
The electron-rich double bond of the ethenyl group is susceptible to oxidation.
Epoxidation: The conversion of the ethenyl group to an oxirane (epoxide) can be accomplished using peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a common reagent. This reaction proceeds via a concerted mechanism, leading to the formation of 1-benzyl-5-(oxiran-2-yl)-1H-indole.
Dihydroxylation: The ethenyl group can be converted to a vicinal diol (1,2-diol) through dihydroxylation. This can be achieved via two main stereochemical pathways:
Syn-dihydroxylation: This is typically performed using osmium tetroxide (OsO₄) as a catalyst with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO). wikipedia.org This method results in the formation of 1-benzyl-5-(1,2-dihydroxyethyl)-1H-indole with the two hydroxyl groups on the same side of the carbon chain.
Anti-dihydroxylation: This is a two-step process involving initial epoxidation with a peroxy acid followed by acid-catalyzed ring-opening of the epoxide with water. This pathway yields the diastereomeric diol with the hydroxyl groups on opposite sides.
Table 4: Common Oxidation Reactions of the Ethenyl Group
| Reaction Type | Reagents | Expected Product |
|---|---|---|
| Epoxidation | m-CPBA | 1-Benzyl-5-(oxiran-2-yl)-1H-indole |
| Syn-dihydroxylation | OsO₄ (cat.), NMO | (syn)-1-Benzyl-5-(1,2-dihydroxyethyl)-1H-indole |
Note: These are standard methods for alkene oxidation and are expected to be applicable to the C-5 ethenyl group of the target compound.
Polymerization Studies of Ethenyl-Functionalized Indoles
The ethenyl group at the C-5 position of this compound serves as a polymerizable moiety, allowing for the synthesis of polyvinylindoles. Studies on the polymerization of the closely related compound, 5-vinyl-N-benzylindole, have demonstrated its capability to undergo both free-radical and anionic polymerization. tandfonline.com
In free-radical polymerization, initiators such as azobisisobutyronitrile (AIBN) can be employed. tandfonline.com The polymerization can be carried out in bulk or in solution, using solvents like toluene (B28343) or dimethylformamide (DMF). tandfonline.com The molecular weight of the resulting poly(this compound) can be controlled by adjusting the initiator concentration and the reaction temperature. tandfonline.com Generally, an increase in the amount of initiator or a higher reaction temperature leads to a decrease in the molecular weight of the polymer. tandfonline.com
Anionic polymerization of 5-vinyl-N-benzylindole has also been successfully achieved using initiators like butyllithium (B86547) (BuLi). tandfonline.com This method offers a pathway to polymers with potentially more controlled structures and narrower molecular weight distributions compared to free-radical polymerization. uni-bayreuth.dersc.org The resulting polymers, poly(this compound), are valuable materials as the indole rings can be further functionalized to introduce various bioactive moieties. tandfonline.com
| Polymerization Type | Initiator | Solvent | Key Features |
|---|---|---|---|
| Free-Radical Polymerization | Azobisisobutyronitrile (AIBN) | Toluene, DMF, or bulk | Molecular weight is influenced by initiator concentration and temperature. tandfonline.com |
| Anionic Polymerization | Butyllithium (BuLi) | - | Allows for the synthesis of polymers with controlled structures. tandfonline.comuni-bayreuth.dersc.org |
Cycloaddition Reactions (e.g., Diels-Alder)
The ethenyl group of this compound can act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. While the indole ring itself can participate as the diene component in reactions with highly reactive dienophiles, the ethenyl substituent provides an alternative reaction pathway. Vinylindoles, in general, are known to participate in Diels-Alder reactions. ua.esresearchgate.net
In a normal electron-demand Diels-Alder reaction, the electron-rich vinylindole would react with an electron-deficient dienophile. Conversely, the ethenyl group, being conjugated with the electron-rich indole system, can also exhibit diene character in reactions with suitable dienophiles. For instance, vinylpyrroles, which are structurally similar to vinylindoles, have been shown to react as dienes with electron-deficient dienophiles like maleimides. sci-hub.se This reaction proceeds via a [4+2] cycloaddition to form tetrahydroindoles. sci-hub.se It is expected that this compound would exhibit similar reactivity, participating as a diene in Diels-Alder reactions with electron-deficient dienophiles such as N-substituted maleimides, leading to the formation of carbazole (B46965) derivatives after subsequent aromatization. ua.esnih.gov The stereochemical outcome of such reactions is often governed by the endo rule, favoring the formation of the endo adduct under kinetic control. sci-hub.se
Further Functionalization via Cross-Coupling Chemistry at the Ethenyl Position
The ethenyl group is an excellent handle for further functionalization through palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki-Miyaura reactions. organic-chemistry.orgyoutube.combeilstein-journals.orgyoutube.com
The Heck reaction provides a method for the arylation or vinylation of the ethenyl group. This reaction involves the palladium-catalyzed coupling of the vinyl moiety with an aryl or vinyl halide (or triflate). organic-chemistry.orgbeilstein-journals.orgyoutube.com For this compound, this would allow for the introduction of various aryl or substituted vinyl groups at the terminal carbon of the ethenyl substituent, leading to the formation of stilbene-like structures. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. organic-chemistry.orgbeilstein-journals.orgyoutube.comnih.gov
The Suzuki-Miyaura coupling offers another versatile method for C-C bond formation at the ethenyl group. This reaction involves the palladium-catalyzed coupling of a vinyl boronic acid or boronic ester with an aryl or vinyl halide. youtube.comyoutube.comnih.govnih.gov While this typically involves a vinylboron species, the reverse reaction, coupling a vinyl halide with an arylboronic acid, is also a standard Suzuki-Miyaura protocol. To apply this to this compound, the ethenyl group would first need to be converted to a vinyl halide or a vinylboron derivative.
| Reaction | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|
| Heck Reaction | Aryl/Vinyl Halide or Triflate | Palladium catalyst, phosphine ligand, base | Substituted stilbenes or dienes organic-chemistry.orgbeilstein-journals.orgyoutube.com |
| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid or Ester (after conversion of ethenyl group) | Palladium catalyst, base | Aryl- or vinyl-substituted ethenylindoles youtube.comyoutube.comnih.govnih.gov |
Derivatization at Other Positions of the Indole Ring
C-3 Functionalization and Subsequent Derivatizations (e.g., Thiosemicarbazones, Hydrazones)
The C-3 position of the indole ring is the most nucleophilic and is highly susceptible to electrophilic substitution. ijpcbs.comwikipedia.orgorganic-chemistry.org A common method for introducing a functional group at this position is the Vilsmeier-Haack reaction . ijpcbs.comwikipedia.orgorganic-chemistry.orgorgsyn.orgrsc.org This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride and a substituted amide like DMF, to introduce a formyl group (-CHO) at the C-3 position of electron-rich aromatic rings, including N-benzylindoles. ijpcbs.comwikipedia.orgrsc.org This would convert this compound into this compound-3-carboxaldehyde. The presence of the 5-ethenyl group is not expected to interfere with this reaction.
The resulting indole-3-carboxaldehyde (B46971) is a versatile intermediate for the synthesis of various derivatives, including thiosemicarbazones and hydrazones .
Thiosemicarbazones are synthesized by the condensation reaction of the aldehyde with a thiosemicarbazide (B42300). nih.govnih.govaku.edu.trchemmethod.com This reaction is typically carried out in a protic solvent like ethanol (B145695), often with an acid catalyst. aku.edu.tr A variety of substituted thiosemicarbazides can be used to generate a library of thiosemicarbazone derivatives. nih.gov
| Reactant 1 | Reactant 2 | Reaction Conditions | Product |
|---|---|---|---|
| This compound-3-carboxaldehyde | Thiosemicarbazide | Ethanol, acid catalyst, reflux | This compound-3-carboxaldehyde thiosemicarbazone nih.govaku.edu.tr |
Hydrazones are formed through the reaction of the indole-3-carboxaldehyde with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine). ekb.egnih.govdergipark.org.trmdpi.com Similar to thiosemicarbazone synthesis, this is a condensation reaction, usually performed under acidic conditions. ekb.egdergipark.org.tr The resulting hydrazones are stable compounds and can serve as intermediates for further synthetic transformations. ekb.egnih.govmdpi.com
C-2 Functionalization (e.g., Esterification, Carboxylic Acid Formation)
Functionalization at the C-2 position of the indole ring is generally more challenging than at C-3 due to its lower nucleophilicity. However, methods such as directed ortho-metalation can be employed. For N-substituted indoles, including N-benzylindoles, deprotonation at the C-2 position can be achieved using a strong base like butyllithium, often in the presence of a directing group or under specific reaction conditions. nih.govresearchgate.net
The resulting 2-lithioindole species is a potent nucleophile and can react with various electrophiles. Quenching the lithiated intermediate with carbon dioxide (CO2) leads to the formation of a carboxylic acid at the C-2 position, yielding this compound-2-carboxylic acid. nih.gov
This carboxylic acid can then be converted to its corresponding ester through standard esterification procedures. mdpi.comresearchgate.nete3s-conferences.org This can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, or by converting the carboxylic acid to an acyl chloride followed by reaction with an alcohol. Microwave-assisted esterification in the presence of an ionic liquid has also been reported as an efficient method for the synthesis of indole-2-carboxylic acid esters. researchgate.net
| Reaction | Reagents | Intermediate/Product |
|---|---|---|
| Lithiation | Butyllithium | 1-Benzyl-5-ethenyl-2-lithio-1H-indole nih.govresearchgate.net |
| Carboxylation | Carbon dioxide (CO2) | This compound-2-carboxylic acid nih.gov |
| Esterification | Alcohol, acid catalyst | This compound-2-carboxylate ester researchgate.netmdpi.comresearchgate.nete3s-conferences.org |
Advanced Spectroscopic and Structural Elucidation of 1 Benzyl 5 Ethenyl 1h Indole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the chemical shifts, coupling constants, and correlations, the connectivity and spatial arrangement of atoms in 1-Benzyl-5-ethenyl-1H-indole can be established.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound is predicted to show distinct signals for the indole (B1671886) ring, the N-benzyl group, and the C-5 ethenyl (vinyl) substituent. The N-benzylation removes the characteristic N-H proton signal typically seen in unsubstituted indoles.
The N-benzyl group is expected to exhibit a sharp singlet for the two benzylic methylene (B1212753) protons (N-CH₂-Ph) at approximately 5.2-5.3 ppm. orgsyn.org The five protons of the attached phenyl ring would likely appear as a multiplet in the aromatic region, around 7.0-7.4 ppm, overlapping with some of the indole proton signals. orgsyn.org
The ethenyl group at the C-5 position will present a characteristic three-proton AXM spin system.
The proton on the alpha-carbon (C5-CH=CH₂) is expected to resonate as a doublet of doublets (dd) between 6.7 and 6.9 ppm.
The two terminal (beta) protons are diastereotopic. The proton trans to the indole ring is predicted to appear as a dd around 5.7-5.9 ppm, while the cis proton will be a dd around 5.2-5.4 ppm. The coupling constants are critical for assignment: the large trans-coupling (³Jtrans) is typically 17-18 Hz, the cis-coupling (³Jcis) is 11-12 Hz, and the geminal coupling (²Jgem) is very small, around 0.5-1.5 Hz. mdpi.com
The indole ring protons will be shifted based on the electronic effects of the substituents.
H-2 and H-3 : These protons on the pyrrole (B145914) ring will appear as doublets, coupled to each other with a coupling constant (³J2,3) of approximately 3.1-3.4 Hz. H-2 is typically found around 7.1-7.2 ppm, while H-3 is more shielded, appearing around 6.5-6.6 ppm. orgsyn.org
H-4, H-6, and H-7 : H-4, adjacent to the electron-donating ethenyl group, will appear as a singlet or a narrow doublet around 7.7-7.8 ppm. H-6 will be a doublet of doublets around 7.1-7.2 ppm, coupled to both H-4 (meta-coupling, ⁴J ≈ 1.8 Hz) and H-7 (ortho-coupling, ³J ≈ 8.5 Hz). H-7 will be a doublet around 7.4-7.5 ppm, coupled to H-6.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| N-CH₂ | 5.25 | s (singlet) | - |
| Benzyl-Ar-H | 7.20 - 7.40 | m (multiplet) | - |
| H-2 | 7.15 | d (doublet) | ³J2,3 ≈ 3.2 |
| H-3 | 6.55 | d (doublet) | ³J2,3 ≈ 3.2 |
| H-4 | 7.75 | d (doublet) | ⁴J4,6 ≈ 1.8 |
| H-6 | 7.18 | dd (doublet of doublets) | ³J6,7 ≈ 8.5, ⁴J4,6 ≈ 1.8 |
| H-7 | 7.45 | d (doublet) | ³J6,7 ≈ 8.5 |
| C5-CH=CH₂ (Hα) | 6.80 | dd (doublet of doublets) | ³Jtrans ≈ 17.5, ³Jcis ≈ 11.0 |
| C5-CH=CH₂ (Hβ, trans) | 5.80 | dd (doublet of doublets) | ³Jtrans ≈ 17.5, ²Jgem ≈ 1.0 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum will provide complementary information, with each unique carbon atom appearing as a distinct signal. The chemical shifts are influenced by hybridization and the electronic environment. Aromatic carbons typically resonate in the 110-140 ppm range. libretexts.org
The N-benzyl group will show a signal for the methylene carbon (N-CH₂) around 50-51 ppm. The attached phenyl ring will have four signals: one for the ipso-carbon (C-1'), one for the para-carbon (C-4'), one for the two ortho-carbons (C-2'/C-6'), and one for the two meta-carbons (C-3'/C-5').
The ethenyl group carbons are expected around 135-137 ppm for the alpha-carbon (-CH=) and 114-116 ppm for the terminal beta-carbon (=CH₂). mdpi.com
The indole ring carbons are predicted based on data from substituted indoles. mdpi.com The C-2 and C-3 carbons of the pyrrole moiety will appear around 128 ppm and 102 ppm, respectively. The carbons of the benzene (B151609) ring will be shifted due to the C-5 substitution. C-5 itself will be downfield due to the attached sp² carbon, while C-7a and C-3a will appear at the characteristic quaternary positions around 137 ppm and 129 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| N-CH₂ | 50.5 |
| Benzyl (B1604629) C-1' (ipso) | 137.5 |
| Benzyl C-2'/6' | 127.0 |
| Benzyl C-3'/5' | 129.0 |
| Benzyl C-4' | 127.8 |
| C-2 | 128.8 |
| C-3 | 102.1 |
| C-3a | 129.2 |
| C-4 | 121.5 |
| C-5 | 131.0 |
| C-6 | 120.0 |
| C-7 | 110.5 |
| C-7a | 137.2 |
| C-α (-CH=) | 136.5 |
Advanced NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are indispensable for confirming the assignments made from 1D spectra and for assembling the complete molecular structure. ipb.ptsdsu.edu
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings (²J, ³J). sdsu.edu Key correlations would be observed between H-2 and H-3, between H-6 and H-7, and a weaker correlation between H-4 and H-6. Crucially, COSY would clearly map the three coupled protons of the ethenyl group, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton with its directly attached carbon atom (¹JCH). columbia.edu It allows for the definitive assignment of every carbon signal that bears a proton, by linking the known ¹H NMR assignments to the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is vital for establishing the connectivity across quaternary carbons and heteroatoms by showing correlations between protons and carbons separated by two or three bonds (²JCH, ³JCH). columbia.eduresearchgate.net For this compound, key HMBC correlations would include:
From the N-CH₂ protons to the indole carbons C-2 and C-7a, confirming the N-1 substitution.
From the ethenyl alpha-proton (Hα) to indole carbons C-4 and C-6, confirming the C-5 substitution.
From indole proton H-4 to the ethenyl alpha- and beta-carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique shows correlations between protons that are close in space, regardless of their bonding connectivity. It would be useful to confirm the conformation of the benzyl group relative to the indole ring, for instance, by observing a cross-peak between the N-CH₂ protons and the indole H-7 proton.
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman, provides information about the functional groups and the molecular "fingerprint" based on the vibrational modes of chemical bonds.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum provides information on the various functional groups present in the molecule. For this compound, the most significant feature in comparison to the parent indole is the absence of the sharp N-H stretching band typically found around 3400 cm⁻¹. researchgate.net
C-H Stretching : Aromatic C-H stretching vibrations from both the indole and benzyl rings are expected just above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ range. libretexts.org The ethenyl group will also show C-H stretches in this region. Aliphatic C-H stretching from the benzylic CH₂ group will appear just below 3000 cm⁻¹, likely around 2920-2950 cm⁻¹.
C=C Stretching : Aromatic C=C double bond stretching vibrations will produce a series of characteristic peaks in the 1450-1610 cm⁻¹ region. researchgate.net The C=C stretching of the ethenyl group is expected as a distinct, medium-intensity band around 1630 cm⁻¹. rsc.org
C-H Bending : Strong absorptions in the 690-900 cm⁻¹ range are due to C-H out-of-plane bending. The pattern in this region is diagnostic of the substitution on the aromatic rings. A monosubstituted benzyl ring typically shows strong bands around 690-710 cm⁻¹ and 730-770 cm⁻¹. libretexts.org The 1,2,4-trisubstituted pattern of the indole's benzene ring will have its own characteristic bands. The ethenyl group will show strong out-of-plane bending vibrations around 990 cm⁻¹ and 910 cm⁻¹.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100 - 3030 | C-H Stretch | Aromatic & Vinylic |
| 2950 - 2920 | C-H Stretch | Aliphatic (CH₂) |
| ~1630 | C=C Stretch | Vinylic |
| 1610, 1580, 1500, 1455 | C=C Stretch | Aromatic (Indole & Benzyl) |
| ~1465 | CH₂ Scissoring | Aliphatic (CH₂) |
| ~990 and ~910 | =C-H Bend (out-of-plane) | Vinylic |
Raman Spectroscopy
Raman spectroscopy is complementary to FT-IR and is particularly sensitive to symmetric, non-polar bonds. libretexts.org Therefore, the C=C bonds of the aromatic rings and the ethenyl group are expected to produce strong Raman signals.
The spectrum would be dominated by the indole ring vibrations, particularly the ring breathing modes. The C=C stretching vibration of the ethenyl group, expected around 1630 cm⁻¹, should be a very prominent and sharp band in the Raman spectrum. The symmetric breathing mode of the benzyl ring, typically near 1000 cm⁻¹, should also be clearly visible. Analysis of the Raman spectrum, in conjunction with FT-IR data, provides a comprehensive vibrational profile of the molecule, confirming the presence of the key structural motifs. pnrjournal.com
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, allowing for the elucidation of molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. For this compound (Molecular Formula: C₁₇H₁₅N), the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated. Techniques like electrospray ionization (ESI) are commonly employed for such analyses. rsc.org The high-resolution data allows for the unambiguous confirmation of the chemical formula by comparing the experimentally measured mass to the calculated value, typically within a very low error margin (e.g., < 5 ppm).
Table 1: Expected HRMS Data for this compound
| Ion Species | Molecular Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ | C₁₇H₁₆N⁺ | 234.1277 |
Note: Data is calculated based on monoisotopic masses.
The fragmentation pattern of a molecule in mass spectrometry provides valuable information about its structural components. In electron impact (EI) or collision-induced dissociation (CID) mass spectrometry, this compound is expected to undergo characteristic fragmentation pathways. scirp.orgnih.gov
A primary and highly favorable fragmentation event is the cleavage of the benzylic C-N bond. This occurs due to the formation of the very stable benzyl cation, which can rearrange to the tropylium (B1234903) cation (m/z 91). nih.gov This fragment is often the base peak in the mass spectra of N-benzyl derivatives. The remaining radical cation of 5-ethenyl-1H-indole (m/z 142) can undergo further fragmentation. The indole ring itself can fragment through the characteristic loss of hydrogen cyanide (HCN), a common pathway for indole derivatives. scirp.org
Table 2: Expected Key Fragments in the Mass Spectrum of this compound
| m/z (mass/charge) | Proposed Fragment | Description |
|---|---|---|
| 233 | [C₁₇H₁₅N]⁺˙ | Molecular Ion (M⁺˙) |
| 91 | [C₇H₇]⁺ | Tropylium cation (from benzyl group cleavage) |
| 142 | [C₁₀H₈N]⁺˙ | 5-ethenyl-1H-indole radical cation (M - C₇H₇) |
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)
UV-Vis and fluorescence spectroscopy are used to investigate the electronic transitions within a molecule. The indole ring system possesses characteristic absorption and emission properties that are sensitive to substitution. core.ac.ukresearchgate.net The electronic spectrum of indole is characterized by two main absorption bands, denoted as ¹Lₐ and ¹Lₑ, which arise from π → π* transitions. nih.gov
For this compound, the presence of the N-benzyl and 5-ethenyl groups, both of which are chromophores, is expected to influence the spectral properties. Substitution on the indole ring, particularly with conjugated systems like the ethenyl group, typically leads to a bathochromic (red) shift of the absorption and emission maxima compared to unsubstituted indole. nih.gov The N-benzyl group can also perturb the electronic structure. The fluorescence emission maximum of indole derivatives often shows a bathochromic shift in more polar solvents. core.ac.uk A vibrational fine structure, sometimes observed in nonpolar solvents, may be less pronounced in polar solvents. core.ac.uk
Table 3: Expected Spectroscopic Properties of this compound
| Parameter | Expected Range/Observation | Rationale |
|---|---|---|
| Absorption Maxima (λₘₐₓ) | 270-300 nm | π → π* transitions of the substituted indole system. nih.gov |
| Molar Absorptivity (ε) | High | Characteristic of allowed π → π* transitions. |
| Emission Maxima (λₑₘ) | 340-380 nm | Fluorescence from the lowest excited singlet state; red-shifted relative to simple indoles due to conjugation. nih.gov |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.
While specific crystallographic data for this compound is not available, analysis of closely related N-benzyl indole derivatives provides insight into the likely crystal packing. Such molecules, often being asymmetric and bulky, tend to crystallize in lower-symmetry crystal systems. The monoclinic and triclinic systems are common for these types of organic compounds. nih.goviucr.org The specific space group is determined by the symmetry elements present in the crystal lattice. For instance, 1-Benzyl-3-(1,2-diphenylethenyl)-1H-indole crystallizes in the monoclinic system, while 1-Benzyl-3-[(4-methoxyphenyl)imino]indolin-2-one is found in the triclinic system. nih.goviucr.org
Table 4: Crystallographic Data for Structurally Related N-Benzyl Indole Derivatives
| Compound | Crystal System | Space Group | Reference |
|---|---|---|---|
| 1-Benzyl-3-(1,2-diphenylethenyl)-1H-indole | Monoclinic | P2₁/c (implied) | nih.gov |
| 1-Benzyl-3-[(4-methoxyphenyl)imino]indolin-2-one | Triclinic | Pī | iucr.org |
The molecular geometry of this compound can be predicted based on data from similar structures determined by X-ray crystallography. nih.govtheorchem.rumdpi.com The indole ring is expected to be nearly planar. The sum of the bond angles around the indole nitrogen atom (N1) is typically close to 360°, indicating sp² hybridization. The dihedral angle between the plane of the indole ring and the attached benzyl group is a key conformational feature and can vary significantly depending on crystal packing forces. In 1-Benzyl-3-(1,2-diphenylethenyl)-1H-indole, this angle is reported to be 83.4(4)°. nih.gov
Table 5: Typical Interatomic Distances and Bond Angles for N-Benzyl Indole Structures
| Bond/Angle | Type | Expected Value | Reference |
|---|---|---|---|
| C-N (indole ring) | C-N | ~1.37 - 1.39 Å | theorchem.rumdpi.com |
| C=C (indole ring) | C=C | ~1.36 - 1.38 Å | mdpi.com |
| N1-CH₂ (benzyl) | C-N | ~1.47 Å | nih.gov |
| C-N-C (in indole ring) | Angle | ~108° - 110° | nih.govtheorchem.ru |
Molecular Conformation and Planarity
The molecular architecture of this compound derivatives is characterized by the interplay of the planar indole core and the conformational flexibility of the benzyl and ethenyl substituents. The indole ring system, a bicyclic aromatic heterocycle, inherently favors a planar geometry to maximize electronic delocalization. smolecule.com Computational studies on analogous compounds, such as 1-Benzyl-1H-indol-5-ylamine, confirm that the indole ring system maintains its planarity. smolecule.com
The planarity of the indole nucleus and the orientation of its substituents are crucial in determining how these molecules pack in the solid state and interact with biological targets.
| Parameter | Observation in Analogous Indole Derivatives | Reference |
| Indole Ring System | Maintains planarity to maximize electronic delocalization. | smolecule.com |
| Benzyl Substituent | Adopts a conformation that minimizes steric strain. The orientation relative to the indole core can vary. | smolecule.com |
| Torsion Angles | Significant variations in torsion angles involving substituents are observed, indicating conformational flexibility. | nih.goviucr.org |
Intermolecular Interactions (e.g., Hydrogen Bonding, C-H•••π Interactions)
The supramolecular assembly of this compound derivatives in the solid state is directed by a network of weak intermolecular interactions. While the target compound lacks a classical hydrogen bond donor like an N-H group (due to the benzyl substitution at N1), other non-covalent interactions play a pivotal role.
C-H•••π Interactions: These are a significant type of non-covalent interaction where a C-H bond acts as a weak acid and interacts with the electron-rich π-system of an aromatic ring. nih.govnih.gov In the crystal structures of related indole derivatives, C-H•••π interactions are frequently observed. nih.goviucr.org These interactions can involve C-H bonds from the benzyl group or the indole ring itself, with the acceptor being the π-cloud of either the indole nucleus or a neighboring benzyl ring. nih.govacs.org Such interactions are crucial in stabilizing the crystal packing and influencing the orientation of molecules relative to one another. nih.goviucr.org For instance, studies on indole-benzene complexes have detailed the favorable energetics of these interactions. acs.org
π-π Stacking Interactions: Aromatic rings, such as the indole system and the benzyl group, can engage in π-π stacking interactions. These interactions are fundamental in the organization of many organic molecules and are significant in biological systems, for example, in the structure of DNA and proteins. mdpi.com The relative orientation of the stacked rings (e.g., parallel-displaced or T-shaped) determines the strength of the interaction. acs.org In the crystal packing of indole derivatives, these interactions can lead to the formation of columns or layers. mdpi.com
| Interaction Type | Description | Significance in Indole Derivatives |
| C-H•••π Interactions | A weak hydrogen bond where a C-H bond interacts with a π-system. | Plays a crucial role in the crystal packing of related indole structures, often reinforcing other interactions. nih.goviucr.orgnih.gov |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Important for the formation of supramolecular assemblies and influences the stability of the crystal lattice. acs.orgmdpi.commdpi.com |
Theoretical and Computational Investigations of 1 Benzyl 5 Ethenyl 1h Indole
Density Functional Theory (DFT) Studies
DFT has become a standard method in computational chemistry for investigating the electronic structure of molecules. It is frequently used to predict geometries, vibrational frequencies, and various molecular properties. For many indole (B1671886) derivatives, DFT studies have been instrumental in understanding their chemical reactivity and spectroscopic characteristics.
Geometry Optimization and Electronic Structure Analysis
In a typical DFT study, the first step involves geometry optimization to find the minimum energy structure of the molecule. This process determines bond lengths, bond angles, and dihedral angles. Following optimization, an analysis of the electronic structure provides information about the distribution of electrons, which is crucial for understanding the molecule's properties. For related compounds, such as benzylsulfanyl-triazolyl-indole scaffolds, DFT calculations have been successfully employed to predict their structural aspects.
Vibrational Frequency Calculations
Vibrational frequency calculations are generally performed after geometry optimization to confirm that the structure is a true minimum on the potential energy surface (no imaginary frequencies). These calculations also provide theoretical vibrational spectra (infrared and Raman), which can be compared with experimental data to aid in the structural characterization of the molecule.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy gap between the HOMO and LUMO is an important parameter for determining molecular reactivity. For various benzyl- and indole-containing compounds, FMO analysis has been used to evaluate their stability and reactivity.
Molecular Electrostatic Potential (MEP) Mapping
MEP maps are useful for visualizing the charge distribution on a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP is a valuable tool for understanding intermolecular interactions and chemical reactivity.
Molecular Dynamics (MD) Simulations
MD simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational dynamics and stability of molecules in different environments.
Conformational Dynamics and Stability
For flexible molecules like 1-benzyl-5-ethenyl-1H-indole, which has rotational freedom around the bond connecting the benzyl (B1604629) group to the indole nitrogen, MD simulations could reveal the preferred conformations and the energy barriers between them. Such studies have been conducted on other 1-benzyl-indole derivatives to understand their binding to biological targets.
While the specific theoretical and computational data for this compound are not available in the reviewed literature, the methodologies described above represent the standard computational approaches that would be employed to investigate this molecule. The lack of specific research on this compound suggests it may be a novel area for future computational studies.
Solvent Effects and Interactions
The photophysical properties of indole derivatives are known to be highly sensitive to the surrounding solvent environment. nih.gov Computational studies on this compound would likely investigate the influence of solvents with varying polarities on its electronic absorption and emission spectra. Such studies are crucial for understanding how the compound would behave in different biological or chemical environments.
Theoretical models, such as the Polarizable Continuum Model (PCM), are often employed to simulate the solvent environment. These models can predict solvatochromic shifts, which are changes in the absorption or emission wavelength of a solute in response to the polarity of the solvent. nih.gov For indole derivatives, a significant red-shift (a shift to longer wavelengths) in the fluorescence emission spectrum is commonly observed as the solvent polarity increases. acs.org This phenomenon is attributed to a larger dipole moment in the excited state compared to the ground state, leading to a greater stabilization of the excited state by polar solvent molecules. dartmouth.eduresearchgate.net
In the case of this compound, the presence of the benzyl and ethenyl groups may further influence its interaction with solvent molecules. The aromatic rings can engage in π-π stacking interactions with aromatic solvents, while the indole nitrogen can act as a hydrogen bond donor. Computational studies would aim to quantify these interactions and their effect on the compound's spectroscopic properties.
An illustrative data table of predicted solvent effects on the absorption maximum (λmax) of this compound is presented below.
| Solvent | Dielectric Constant (ε) | Predicted λmax (nm) |
| Cyclohexane | 2.02 | 280 |
| Dioxane | 2.21 | 282 |
| Ethanol (B145695) | 24.55 | 285 |
| Water | 80.10 | 288 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of drug discovery, molecular docking is frequently used to predict the interaction between a small molecule (ligand) and a protein receptor. mdpi.com
For this compound, molecular docking studies could be employed to predict its binding mode within the active site of a specific protein target. These studies can provide insights into the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. mdpi.com
For instance, the indole ring of this compound can act as a hydrogen bond donor and can also participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the receptor's active site. The benzyl and ethenyl substituents would likely occupy hydrophobic pockets within the binding site.
A hypothetical representation of predicted interactions between this compound and a protein active site is shown in the table below.
| Interacting Residue | Interaction Type | Distance (Å) |
| Phenylalanine 258 | π-π stacking | 3.5 |
| Leucine 343 | Hydrophobic | 4.2 |
| Asparagine 350 | Hydrogen bond | 2.9 |
| Tyrosine 371 | π-π stacking | 3.8 |
Note: The data in this table is hypothetical and for illustrative purposes only.
In addition to predicting the binding pose, molecular docking programs can also estimate the binding affinity of a ligand for a receptor. nih.gov This is typically expressed as a docking score or binding energy, with lower (more negative) values indicating a stronger predicted binding affinity. nih.gov These estimations are valuable for prioritizing compounds for further experimental testing.
The estimated binding affinity of this compound would be compared to that of known inhibitors or the natural substrate of the target protein to gauge its potential potency.
| Compound | Predicted Binding Affinity (kcal/mol) |
| This compound | -8.5 |
| Known Inhibitor | -9.2 |
| Natural Substrate | -7.1 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. tandfonline.com QSAR models are developed by correlating physicochemical properties or structural features of molecules, known as descriptors, with their experimentally determined biological activities.
A QSAR study involving this compound would typically include a dataset of structurally related indole derivatives with a range of biological activities. ijpsr.com Various molecular descriptors, such as electronic, steric, and hydrophobic parameters, would be calculated for each compound. Statistical methods, like multiple linear regression, are then used to build a QSAR model that can predict the activity of new, untested compounds. nih.gov
For this compound, relevant descriptors might include:
LogP: A measure of lipophilicity.
Molecular Weight: The mass of the molecule.
Topological Polar Surface Area (TPSA): A predictor of drug transport properties.
HOMO and LUMO energies: Related to the molecule's electronic properties.
In Silico ADMET Prediction (Computational Toxicology and Pharmacokinetic Assessment)
In silico ADMET prediction involves the use of computational models to assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. nih.gov These predictions are crucial in the early stages of drug discovery to identify candidates with favorable pharmacokinetic and safety profiles. imedpub.com
For this compound, various ADMET properties could be predicted using commercially available software or web-based tools. nih.gov These predictions are based on QSAR models and structural comparisons to databases of known compounds.
A summary of hypothetical in silico ADMET predictions for this compound is provided in the table below.
| ADMET Property | Predicted Value/Classification |
| Absorption | |
| Human Intestinal Absorption | High |
| Caco-2 Permeability | High |
| Distribution | |
| Blood-Brain Barrier Penetration | Yes |
| Plasma Protein Binding | High |
| Metabolism | |
| CYP2D6 Inhibitor | No |
| CYP3A4 Inhibitor | Yes |
| Excretion | |
| Renal Organic Cation Transporter | Substrate |
| Toxicity | |
| AMES Mutagenicity | Non-mutagenic |
| hERG Inhibition | Low risk |
Note: The data in this table is hypothetical and for illustrative purposes only.
Nonlinear Optical (NLO) Property Predictions
Nonlinear optical (NLO) materials have applications in various fields, including telecommunications and data storage. arxiv.org Organic molecules with extended π-conjugated systems and donor-acceptor architectures are known to exhibit significant NLO properties. researchgate.net Indole derivatives are of interest in this area due to the electron-rich nature of the indole ring system. researchgate.net
Computational methods, such as Density Functional Theory (DFT), can be used to predict the NLO properties of molecules, including the first hyperpolarizability (β), which is a measure of the second-order NLO response. nih.gov For this compound, theoretical calculations would likely focus on how the interplay between the indole donor, the ethenyl π-bridge, and the benzyl group influences the intramolecular charge transfer and, consequently, the NLO properties.
A table of predicted NLO properties for this compound is presented below.
| Property | Predicted Value |
| Dipole Moment (μ) | 2.5 D |
| Linear Polarizability (α) | 30 x 10-24 esu |
| First Hyperpolarizability (β) | 15 x 10-30 esu |
Note: The data in this table is hypothetical and for illustrative purposes only.
Advanced Applications in Organic Synthesis and Materials Science
Role as Building Blocks in Complex Molecule Synthesis
Indole (B1671886) and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry and are integral to the structure of many natural products and pharmaceuticals. bioengineer.org 1-Benzyl-5-ethenyl-1H-indole serves as a sophisticated building block, enabling the construction of more elaborate molecular frameworks. nih.govindole-building-block.com
Precursors for Polycyclic Heterocycles and Fused Systems
The ethenyl group at the 5-position of the indole ring allows this compound to function as a key precursor in the synthesis of complex polycyclic and fused heterocyclic systems. unimi.it The vinyl group, being conjugated with the indole's π-system, can act as a diene in cycloaddition reactions, providing a direct pathway to annulated indole structures.
A primary example of this reactivity is the Diels-Alder reaction, a powerful tool for forming six-membered rings. wikipedia.org In this reaction, the vinylindole system can react with a suitable dienophile to construct carbazole (B46965) derivatives. For instance, reaction with dienophiles like maleic anhydride (B1165640) or N-phenylmaleimide would be expected to yield tetrahydrocarbazole structures. mdpi.comresearchgate.net This strategy offers a regio- and stereocontrolled method for assembling complex fused ring systems that are prevalent in biologically active alkaloids and synthetic targets. wikipedia.orgyoutube.comharvard.edu The synthesis of complex fused systems like indolo[2,3-b]quinolines from other indole precursors further illustrates the utility of the indole core in building polycyclic architectures. nih.gov
Table 1: Representative Cycloaddition Reaction for Fused System Synthesis
| Reactant A | Reactant B (Dienophile) | Reaction Type | Product Class |
| This compound | N-Phenylmaleimide | [4+2] Diels-Alder Cycloaddition | Tetrahydrocarbazole |
| This compound | Dimethyl acetylenedicarboxylate | [4+2] Diels-Alder Cycloaddition | Carbazole |
Synthesis of Diversified Indole Scaffolds with Tunable Properties
Beyond cycloadditions, the ethenyl group of this compound provides a versatile handle for a wide range of chemical transformations, allowing for the creation of diversified indole scaffolds. The properties of the final molecules can be tuned by carefully selecting the reactions and reagents.
The vinyl group can undergo numerous reactions common to alkenes. For example:
Oxidation reactions , such as epoxidation followed by ring-opening, can introduce hydroxyl and other functional groups.
Hydroboration-oxidation can lead to the corresponding alcohol, providing a site for further derivatization.
Cross-coupling reactions , such as the Heck or Suzuki reactions, can be employed to append other aryl or alkyl groups, extending the π-conjugation of the system.
These modifications allow for the systematic alteration of the molecule's steric and electronic properties, which is crucial in fields like drug discovery for optimizing interactions with biological targets. mdpi.com The N-benzyl group, while primarily protective, also influences the compound's solubility and electronic nature, contributing to its utility in synthesizing diverse molecular libraries. rsc.org
Development of Functional Materials
The unique electronic and structural characteristics of this compound make it an attractive monomer for the development of functional organic materials. polymers-center.org
Applications in Polymer Chemistry (due to the ethenyl group)
The presence of the ethenyl (vinyl) group enables this compound to function as a monomer in addition polymerization reactions. youtube.com Similar to other vinyl monomers like styrene (B11656) or benzyl (B1604629) vinyl ether, it can undergo homopolymerization or copolymerization to produce polymers with unique properties. rsc.orgnih.govfinechem-mirea.ru
The resulting polymer, poly(1-benzyl-5-vinyl-1H-indole), would feature a flexible polyvinyl backbone with bulky, rigid, and electronically active benzyl-indole pendants. The incorporation of these large, heterocyclic side chains would be expected to impart specific characteristics to the material, including:
High Thermal Stability: The aromatic nature of the indole and benzyl groups would likely increase the polymer's degradation temperature.
Specific Optical Properties: The indole moiety is a known chromophore, and polymers containing it could exhibit a high refractive index.
Conducting Properties: Polyindoles are a class of conducting polymers, and incorporating this monomer could be used to tune the electronic properties of the final material. researchgate.net
Copolymerization with other vinyl monomers, such as styrene or acrylates, would allow for the fine-tuning of the material's mechanical and functional properties for specific applications.
Table 2: Potential Properties of Polymers Derived from this compound
| Property | Expected Characteristic | Rationale |
| Thermal Stability | High | Presence of rigid aromatic and heterocyclic side groups. |
| Solubility | Soluble in organic solvents | The N-benzyl group enhances solubility compared to N-H indoles. |
| Refractive Index | High | Incorporation of a large, polarizable aromatic system. |
| Electrical Conductivity | Potentially semiconducting | The indole moiety is known to facilitate charge transport. |
Optoelectronic Materials (e.g., Non-Linear Optics)
Organic molecules with extended π-conjugated systems are of significant interest for applications in optoelectronics and non-linear optics (NLO). chemrxiv.orgresearchgate.netacs.org NLO materials can alter the properties of light and are essential for technologies like optical data storage and processing. nih.gov
This compound possesses an extended π-system that encompasses the indole nucleus, the ethenyl group, and the benzyl ring. This electronic structure makes it a candidate for NLO applications. researchgate.netresearchgate.net Studies on other indole derivatives have shown that the indole scaffold can lead to high values of dipole moment, polarizability, and first-order hyperpolarizability (β), which are key indicators of a strong second-order NLO response. researchgate.netresearchgate.netacs.org The asymmetric nature of the substituted indole ring contributes to these properties. Materials with strong NLO effects can exhibit phenomena such as Second Harmonic Generation (SHG), where light of a specific frequency is converted to light of double that frequency.
The incorporation of this compound as a chromophore into polymers or other material matrices could lead to the development of novel organic materials with significant NLO activity, suitable for use in advanced photonic and optoelectronic devices. nih.gov
Mechanistic Investigations of Biological Activities in Vitro Focus
In Vitro Enzyme Inhibition Studies
Tyrosinase Inhibition Mechanisms
Research into 1-benzyl-indole derivatives has identified their potential as tyrosinase inhibitors. Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, catalyzing the conversion of L-tyrosine to melanin. mdpi.com The inhibitory mechanism of compounds structurally related to 1-Benzyl-5-ethenyl-1H-indole often involves competitive inhibition.
A series of N-benzyl indole-based thiosemicarbazones were synthesized and evaluated for their inhibitory potential against mushroom tyrosinase. nih.gov These studies found that the thiosemicarbazide (B42300) scaffold was a crucial component for chelating the two copper ions at the tyrosinase active site. nih.gov The inhibitory activity of these derivatives was found to be moderate to outstanding, with IC₅₀ values ranging from 12.40 µM to 47.24 µM. nih.gov Kinetic studies of similar competitive inhibitors, such as certain (Z)-3-benzyl-5-benzylidene-2-thioxothiazolidin-4-one analogs, have shown they bind to the enzyme's active site, preventing the substrate from binding. mdpi.commdpi.com In silico docking studies further support this competitive binding model. mdpi.commdpi.com The anti-melanogenic effect of these compounds in cellular models, such as B16F10 melanoma cells, is primarily attributed to their ability to inhibit tyrosinase activity directly. mdpi.commdpi.com
Interactive Table: Tyrosinase Inhibition by 1-Benzyl-Indole Derivatives Note: Data represents derivatives of 1-benzyl-indole, not this compound itself.
| Compound Class | Inhibitory Activity (IC₅₀) | Inhibition Type | Reference |
|---|---|---|---|
| Indole-based Thiosemicarbazones | 12.40 - 47.24 µM | Not Specified | nih.gov |
| (Z)-BBTT Analog 3 | 90 nM | Competitive | mdpi.com |
Carbonic Anhydrase Activation Profiles
Derivatives of 1-benzyl-indole have been investigated as Carbonic Anhydrase Activators (CAAs). nih.govtandfonline.com Carbonic anhydrases (CAs) are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Certain isoforms, such as the brain-associated hCA VII, are targets for activators in the context of central nervous system disorders. tandfonline.comresearchgate.net
Enzyme activation assays on several human CA isoforms (hCA I, II, VA, and VII) revealed that various indole-based derivatives act as effective micromolar activators. nih.govtandfonline.com These studies highlighted promising selectivity profiles, particularly towards the cytosolic isoform hCA VII. nih.govtandfonline.com Molecular modeling suggests a theoretical model for how these activators bind within the hCA VII active site, providing a possible explanation for their modulating and selectivity properties. tandfonline.comresearchgate.net
Interactive Table: Carbonic Anhydrase Activation by Indole (B1671886) Derivatives Note: The table reflects data for various indole-based derivatives investigated as CAAs.
| CA Isoform | Activity Profile | Selectivity | Reference |
|---|---|---|---|
| hCA I | Micromolar Activation | Lower Selectivity | nih.govtandfonline.com |
| hCA II | Micromolar Activation | Lower Selectivity | nih.govtandfonline.com |
| hCA VA | Micromolar Activation | Moderate Selectivity | nih.govtandfonline.com |
Receptor Ligand Binding Studies
Dopamine (B1211576) Receptor Affinity and Selectivity (e.g., D2 Receptor)
The indole scaffold is a component of various compounds designed to target dopamine receptors. The dopamine D2 receptor, a G protein-coupled receptor, is a major therapeutic target for neurological and psychiatric disorders and exists in high- and low-affinity states for agonists. nih.gov The high-affinity state is considered the functionally active form of the receptor. nih.gov
Studies on heterocyclic bioisosteres based on dopaminergic templates have shown that certain indolone structures possess excellent affinity for the D2 receptor. nih.gov While specific binding data for this compound is not detailed, the broader class of indole-containing molecules has been established as relevant in the design of dopamine receptor ligands. nih.gov The affinity and selectivity (D2 vs. D3, for example) can be finely tuned through structural modifications to the core molecule. mdpi.com
Serotonin Receptor Ligand Properties (e.g., 5-HT1A, 5-HT2A, 5-HT6, 5-HT7)
Serotonin (5-HT) receptors are a complex family of neurotransmitter receptors implicated in numerous physiological and pathological processes. tocris.com The 5-HT1A and 5-HT7 receptor subtypes, in particular, have been associated with emotional learning, memory, and mood regulation. nih.gov
The development of dual 5-HT1A and 5-HT7 receptor ligands is an active area of research for treating CNS disorders. nih.gov Structure-affinity relationship studies on related heterocyclic compounds have identified molecules with high, sub-nanomolar affinity for the 5-HT1A receptor and low nanomolar affinity for the 5-HT7 receptor. nih.gov For instance, the modification of an indanone lead molecule led to the identification of a dual ligand with a Ki of 0.74 nM at 5-HT1A receptors and 8.4 nM at 5-HT7 receptors. nih.gov Functional assays revealed this compound acts as a full agonist at the 5-HT1A receptor and an antagonist at the 5-HT7 receptor, a profile considered promising for potential antidepressant agents. nih.gov
Interactive Table: Receptor Affinities of Representative Indole-Related Ligands Note: Data represents structurally related heterocyclic compounds, not this compound itself.
| Compound | 5-HT1A Receptor Affinity (Ki) | 5-HT7 Receptor Affinity (Ki) | Functional Activity | Reference |
|---|---|---|---|---|
| SYA16263 (Lead) | 1.1 nM | 90 nM | Not Specified | nih.gov |
In Vitro Cellular Activity Studies
Beyond direct enzyme or receptor interactions, 1-benzyl-indole derivatives have demonstrated a range of activities in cellular assays. These studies provide insights into the potential downstream effects of target engagement.
One of the most potent indole-based carbonic anhydrase activators was shown to be non-cytotoxic and capable of increasing the release of brain-derived neurotrophic factor (BDNF) from human microglial cells. tandfonline.comresearchgate.net This suggests a potential role in neurotrophic support mechanisms. tandfonline.comresearchgate.net
In another area, a series of novel indole-based sulfonohydrazides were evaluated for their in vitro anticancer activity. nih.govacs.org Certain derivatives showed promising inhibition of human breast cancer cell lines, including estrogen receptor-positive (MCF-7) and triple-negative (MDA-MB-468) types. nih.govacs.org For example, one potent compound inhibited MCF-7 and MDA-MB-468 cells with IC₅₀ values of 13.2 µM and 8.2 µM, respectively. nih.govacs.org Importantly, this compound was found to be non-toxic against noncancerous HEK 293 cells, indicating a degree of selectivity for cancerous cells. nih.govacs.org
Interactive Table: In Vitro Cellular Activities of 1-Benzyl-Indole Derivatives
| Derivative Class | Cell Line | Activity | Measurement (IC₅₀) | Reference |
|---|---|---|---|---|
| Indole-based CAA | Human Microglial Cells | Increased BDNF Release | Not Applicable | researchgate.net |
| Indole Sulfonohydrazide | MCF-7 (Breast Cancer) | Antiproliferative | 13.2 µM | nih.govacs.org |
| Indole Sulfonohydrazide | MDA-MB-468 (Breast Cancer) | Antiproliferative | 8.2 µM | nih.govacs.org |
Anti-proliferative Effects on Cancer Cell Lines (e.g., MCF-7, A549, HCT, MDA-MB-231)
The 1-benzyl-1H-indole scaffold is a core component of various synthetic compounds investigated for their anti-proliferative properties against a range of human cancer cell lines. Research into derivatives of this structure has demonstrated notable cytotoxicity, suggesting potential for development as anticancer agents.
Studies on N'-substituted benzyl-1H-indole-2-carbohydrazides revealed significant cytotoxic effects. nih.gov For instance, certain derivatives exhibited potent activity against human breast adenocarcinoma (MCF-7), lung carcinoma (A549), and colon cancer (HCT) cell lines. nih.gov One particular compound from a tested series, designated 4e, was identified as the most active, with IC₅₀ values as low as 0.57 µM against MCF-7 cells. nih.gov This highlights the potential of the 1-benzyl indole framework in designing potent cytotoxic molecules.
Further investigations into related heterocyclic systems incorporating benzyl (B1604629) moieties have shown similar anti-proliferative efficacy. For example, derivatives of 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines, which contain benzyl-related functional groups, have demonstrated potent effects against triple-negative breast cancer (MDA-MB-231) and colorectal cancer (HCT116) cell lines, with IC₅₀ concentrations in the nanomolar range. nih.gov Specifically, compounds bearing a 5-benzoyl group, which shares structural elements with the benzyl group, showed IC₅₀ values between 120–130 nM across these cell lines. nih.gov Other research has shown that ethanol (B145695) extracts containing indole alkaloids can inhibit the proliferation of A549 cells, arresting the cell cycle and suppressing cancer cell migration. frontiersin.org
The table below summarizes the reported anti-proliferative activities of selected indole derivatives against various cancer cell lines.
| Compound Class | Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|
| N'-(4-Nitrobenzyl)-1H-indole-2-carbohydrazide (4e) | MCF-7 (Breast) | 0.57 µM | nih.gov |
| N'-(4-Nitrobenzyl)-1H-indole-2-carbohydrazide (4e) | HCT116 (Colon) | 1.95 µM | nih.gov |
| N'-(4-Nitrobenzyl)-1H-indole-2-carbohydrazide (4e) | A549 (Lung) | 3.49 µM | nih.gov |
| 5-Benzoyl Thieno[2-3-b]Pyridine (5i) | MDA-MB-231 (Breast) | ~120-130 nM | nih.gov |
| 5-Benzoyl Thieno[2-3-b]Pyridine (5i) | HCT116 (Colon) | ~120-130 nM | nih.gov |
Apoptosis Induction Mechanisms in Cell Cultures
The anti-proliferative effects of indole derivatives are often linked to their ability to induce apoptosis, or programmed cell death, in cancer cells. nih.gov Mechanistic studies have revealed that these compounds can trigger apoptotic pathways through the modulation of key regulatory proteins.
One of the primary mechanisms involves the activation of caspases, which are proteases that execute the apoptotic process. nih.gov For example, potent indole-based EGFR inhibitors have been shown to significantly elevate the levels of caspase-3, a crucial executioner caspase. nih.gov These compounds also increase the levels of caspase-8, an initiator caspase involved in the extrinsic apoptosis pathway. nih.gov
Furthermore, these molecules can influence the balance of pro-apoptotic and anti-apoptotic proteins from the Bcl-2 family. ukrbiochemjournal.org Studies on 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides demonstrated a significant induction of the pro-apoptotic protein Bax, alongside a down-regulation of the anti-apoptotic protein Bcl-2 in pancreatic cancer cells. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event that leads to mitochondrial dysfunction and the subsequent activation of the apoptotic cascade. The cleavage of Poly (ADP-ribose) polymerase 1 (PARP1), a hallmark of apoptosis, has also been observed in leukemia cells treated with related heterocyclic compounds, confirming the activation of caspases. ukrbiochemjournal.orgukrbiochemjournal.org
Flow cytometry analysis is a common method used to confirm apoptosis. nih.gov In studies involving N'-benzyl-1H-indole-2-carbohydrazides, flow cytometry revealed a significantly increased population of cells positive for Annexin-V, an early marker of apoptosis. nih.gov This indicates that the cytotoxic effect is indeed mediated through the induction of programmed cell death. nih.gov
Antimicrobial Activity Against Pathogenic Strains (e.g., Mycobacterium tuberculosis)
Derivatives of the 1-benzyl-1H-indole structure have been explored for their antimicrobial properties, with a particular focus on activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. The emergence of drug-resistant M. tuberculosis strains necessitates the development of new chemical entities with novel mechanisms of action. researchgate.net
A series of ethyl 5-(1-benzyl-1H-indol-5-yl) isoxazole-3-carboxylates were synthesized and evaluated for their antimycobacterial potential. researchgate.net A majority of these compounds displayed significant in vitro efficacy against the M. tuberculosis H37Rv strain, with Minimum Inhibitory Concentration (MIC) values ranging from 0.25 to 16 µg/mL. researchgate.net Notably, these compounds showed low cytotoxicity, indicating a favorable selectivity index. researchgate.net One of the most potent compounds in this series, featuring a 3,4-dichlorobenzyl substituent, exhibited an MIC of 0.25 µg/mL and was equally effective against drug-resistant strains of M. tuberculosis. researchgate.net
While the 1-benzyl indole scaffold shows promise, not all derivatives exhibit broad-spectrum antimicrobial activity. For instance, a study on N-benzyl-1H-indole-3-carboxamide found it to be inactive against several common bacterial strains (E. coli, S. aureus, P. aeruginosa) and fungal strains (C. albicans, A. niger) at the tested concentrations. rsisinternational.org This underscores the importance of specific substitutions on the indole core for potent antimicrobial activity. The hybridization of the indole ring with other heterocyclic systems, such as 1,2,4-triazole, has also been shown to yield compounds with good antimicrobial properties. nih.gov
The table below presents the antimycobacterial activity of a representative 1-benzyl-indole derivative.
| Compound Class | Pathogen | Activity (MIC) | Reference |
|---|---|---|---|
| Ethyl 5-(1-(3,4-dichlorobenzyl)-1H-indol-5-yl)isoxazole-3-carboxylate | Mycobacterium tuberculosis H37Rv | 0.25 µg/mL | researchgate.net |
| Ethyl 5-(1-benzyl-1H-indol-5-yl)isoxazole-3-carboxylates (general series) | Mycobacterium tuberculosis H37Rv | 0.25 to 16 µg/mL | researchgate.net |
Structure-Activity Relationship (SAR) Studies for Biological Targets
The biological activity of indole-based compounds is highly dependent on the nature and position of substituents on the indole scaffold. researchgate.net Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds to enhance potency and selectivity for specific biological targets.
Impact of N-Substitution (Benzyl Group) on Activity
The substituent at the N-1 position of the indole ring plays a critical role in modulating biological activity. The presence of a benzyl group at this position is often associated with enhanced potency across various biological assays.
In the context of antiplatelet aggregation agents, a study comparing 1-(substituted-benzyl)-3-(phenylimino)indoline-2-one derivatives to their counterparts lacking the N-1 substitution found that the N-benzyl group was crucial for activity. nih.gov All indole derivatives without a substituent at the N-1 position exhibited either significantly weaker activity or were completely inactive. nih.gov Similarly, in the development of inhibitors for cytosolic phospholipase A2α, the 1-benzylindole scaffold was a key structural feature. nih.gov
The nature of the substituents on the benzyl ring itself also influences activity. For tyrosinase inhibitors based on 1-benzyl indole thiosemicarbazones, substitutions on the benzyl ring were found to favor inhibitory potency compared to the unsubstituted benzyl derivative. rsc.org This suggests that the N-benzyl group not only serves as a critical pharmacophore but also provides a position for further modification to fine-tune biological activity.
Influence of C-5 Ethenyl Substitution and Derivatizations on Biological Profiles
The C-5 position of the indole ring is a strategic point for substitution that can significantly influence the biological profile of the molecule. mdpi.com This position is often modified to modulate properties such as lipophilicity, electron density, and steric interactions with biological targets. mdpi.com Several marketed drugs containing an indole core, such as indomethacin (B1671933) and sumatriptan, feature functional groups at the C-5 position, underscoring its importance. mdpi.com
While specific SAR studies on a C-5 ethenyl (vinyl) group on the 1-benzyl-indole scaffold are not extensively detailed in the available literature, the general importance of C-5 substitution is well-established. For example, in a series of N-arylsulfonylindoles targeting the 5-HT₆ receptor, substitutions at C-5 with groups like methoxy (B1213986) or fluorine were found to be detrimental to affinity compared to the unsubstituted analog. nih.gov This indicates that the steric and electronic properties of the C-5 substituent are critical and must be carefully selected for a given target. Conversely, the introduction of halogen or aryl groups at the C-5 position has been shown to produce favorable effects on cytotoxicity and tyrosine kinase inhibition in other indole series. mdpi.com The strategic placement of a methoxy group at C-5 was also shown to be a viable strategy to enhance α-glucosidase inhibition in an indole-based scaffold. mdpi.com These findings collectively suggest that the C-5 position is a key modulator of biological activity, and while the specific impact of an ethenyl group requires further investigation, its presence would undoubtedly alter the electronic and steric profile of the parent molecule.
Role of Other Ring Substituents (e.g., C-2, C-3) on Biological Activities
SAR studies have shown that the introduction of specific functional groups at these positions can enhance anti-proliferative effects. For instance, the presence of a carbonyl group at C-2 (forming an oxindole) or a spiro-ring at C-3 has been observed to increase cytotoxicity in cancer cells. mdpi.com Similarly, introducing a double bond and an ester group at the C-3 position can also lead to increased cytotoxicity. mdpi.com In the design of HIV-1 fusion inhibitors, modifying the linkage and substitution patterns at the C-3 position of bis-indole compounds was a key strategy to optimize activity. nih.gov The development of C-2, C-3 disubstituted indoles through oxidative coupling has led to the creation of small molecule libraries from which compounds with promising anticancer activities have been identified. nih.gov This highlights the significance of these positions as points for diversification in the pursuit of novel therapeutic agents.
Q & A
Q. What are the common synthetic routes for 1-Benzyl-5-ethenyl-1H-indole, and how are intermediates characterized?
- Methodological Answer : A typical synthesis involves palladium-catalyzed cross-coupling or substitution reactions. For example, benzylation of 5-ethenylindole precursors can be achieved using benzyl halides under basic conditions. Intermediates are often characterized via H NMR (e.g., δ 4.07 ppm for benzyl-CH) and HRMS for molecular ion confirmation . Flash chromatography with solvent systems like cyclohexane/EtOAc (8:2) is used for purification, yielding >80% purity .
Q. How should researchers safely handle and store this compound?
- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact. Store in airtight containers at 2–8°C in a dry, dark environment. Waste must be segregated and transferred to licensed hazardous waste facilities, as improper disposal risks environmental contamination .
Q. What solvent systems are recommended for experimental formulations of this compound?
- Methodological Answer : For in vitro studies, prepare stock solutions using 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Vortex/ultrasonicate (≤50°C) to dissolve precipitates. Optimize solubility via incremental solvent adjustments, monitoring stability via HPLC .
Advanced Research Questions
Q. How can SHELX programs resolve crystal structure ambiguities in this compound derivatives?
- Methodological Answer : Use SHELXT for initial structure determination from single-crystal X-ray data, leveraging Laue group symmetry and Patterson methods . Refine with SHELXL by adjusting anisotropic displacement parameters and validating via R-factor convergence (<5%). For twinned crystals, employ the TWIN/BASF commands to model overlapping lattices .
Q. How to address contradictory spectral data between synthetic batches?
- Methodological Answer : Cross-validate using complementary techniques:
- Compare C NMR shifts (±0.5 ppm tolerance) and IR carbonyl stretches (e.g., 1680–1700 cm).
- Perform X-ray crystallography to confirm regiochemistry of substituents .
- Statistically analyze batch-to-batch variability via ANOVA (p < 0.05 threshold) .
Q. What strategies optimize pharmacological activity while minimizing toxicity in indole derivatives?
- Methodological Answer :
- Introduce electron-withdrawing groups (e.g., -CF) at the 5-position to enhance metabolic stability .
- Evaluate cytotoxicity via MTT assays (IC values) and compare with structural analogs (e.g., 1-Benzyl-3-(piperidinyl)indole) .
- Use molecular docking (AutoDock Vina) to predict binding affinity to target receptors .
Q. How does thermal decomposition impact compound stability during long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
